molecular formula C20H23F2N5O2 B6563890 4-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 946313-47-9

4-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B6563890
CAS No.: 946313-47-9
M. Wt: 403.4 g/mol
InChI Key: WTJPQCBQTUVDRW-UHFFFAOYSA-N
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Description

4-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a useful research compound. Its molecular formula is C20H23F2N5O2 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.18198132 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,6-difluorophenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N5O2/c1-14-13-17(25-9-11-29-12-10-25)24-20(23-14)27-7-5-26(6-8-27)19(28)18-15(21)3-2-4-16(18)22/h2-4,13H,5-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJPQCBQTUVDRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3F)F)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{2-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F2N4OC_{18}H_{20}F_2N_4O, with a molecular weight of approximately 370.4 g/mol. Its structure features a morpholine ring, a piperazine moiety substituted with a difluorobenzoyl group, and a methylpyrimidine unit.

PropertyValue
Molecular FormulaC18H20F2N4O
Molecular Weight370.4 g/mol
PurityTypically >95%
Physical StateSolid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The piperazine and pyrimidine components are known for their roles in modulating neurotransmitter systems, particularly those related to serotonin and dopamine.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, leading to increased levels of these neurotransmitters in the synaptic cleft.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, including serotonin (5-HT) and dopamine receptors, influencing mood and cognitive functions.

Antidepressant Effects

Research indicates that derivatives similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to the modulation of serotonergic and dopaminergic pathways.

Anticancer Activity

Some studies suggest that compounds with similar structural motifs possess anticancer properties. They may induce apoptosis in cancer cells through mechanisms such as:

  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs).
  • Induction of Apoptosis : Activation of caspase pathways.

Case Studies

  • Study on Antidepressant Activity :
    • A study evaluated the antidepressant effects of piperazine derivatives in mice. The results showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties associated with the compound's structure .
  • Anticancer Research :
    • Another study investigated the cytotoxic effects of structurally related compounds on various cancer cell lines. The findings demonstrated that these compounds could inhibit cell proliferation and induce apoptosis through mitochondrial pathways .
  • Neuropharmacological Assessment :
    • A neuropharmacological study assessed the impact of similar compounds on anxiety-like behaviors in rodents. The results indicated that these compounds could reduce anxiety levels significantly, suggesting their potential as anxiolytics .

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